molecular formula C11H8N2O2 B1322155 3-(Pyrimidin-2-yl)benzoic Acid CAS No. 579476-26-9

3-(Pyrimidin-2-yl)benzoic Acid

Cat. No. B1322155
CAS RN: 579476-26-9
M. Wt: 200.19 g/mol
InChI Key: KLTNGIZIUGYITR-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-yl)benzoic Acid is a chemical compound with the empirical formula C11H8N2O2 and a molecular weight of 200.19 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-(Pyrimidin-2-yl)benzoic Acid involves a pyrimidin-2-yl group attached to a benzoic acid moiety . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.

Safety and Hazards

Safety precautions for handling 3-(Pyrimidin-2-yl)benzoic Acid include wearing an approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .

Mechanism of Action

Target of Action

The primary targets of 3-Pyrimidin-2-yl-benzoic Acid are currently unknown. The compound belongs to the class of organic compounds known as phenyl-1,2,3-triazoles

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering cellular processes .

Biochemical Pathways

Other pyrimidine derivatives have been found to interfere with nucleotide synthesis and dna replication, suggesting that 3-pyrimidin-2-yl-benzoic acid may have similar effects .

Pharmacokinetics

Its molecular weight (200193 g/mol) and LogP value (227) suggest that it may have good oral bioavailability

Result of Action

The molecular and cellular effects of 3-Pyrimidin-2-yl-benzoic Acid are largely unknown due to the lack of information about its targets and mode of action. Based on its structural similarity to other pyrimidine derivatives, it may have potential antimicrobial or anticancer activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Pyrimidin-2-yl-benzoic Acid. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets. Additionally, the presence of other molecules could either facilitate or hinder its access to its targets .

properties

IUPAC Name

3-pyrimidin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTNGIZIUGYITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624683
Record name 3-(Pyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrimidin-2-yl)benzoic Acid

CAS RN

579476-26-9
Record name 3-(Pyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Pyrimidin-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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